

Application Note: NMR Spectroscopic Characterization of (+)-Copalol

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Compound of Interest

Compound Name: (+)-Copalol

Cat. No.: B079852

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Copalol is a labdane-type bicyclic diterpenoid alcohol that serves as a key precursor in the biosynthesis of numerous bioactive natural products. Its structural elucidation and stereochemical assignment are crucial for understanding its biological activity and for its potential use in synthetic and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of **(+)-Copalol**, providing detailed information about its carbon skeleton and stereochemistry. This application note provides a comprehensive overview of the NMR data for **(+)-Copalol** and a detailed protocol for its analysis.

Data Presentation: ^1H and ^{13}C NMR Spectral Data of ent-Copalol

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for ent-copalol, the enantiomer of **(+)-copalol**. In an achiral solvent such as chloroform-d (CDCl_3), the NMR spectra of enantiomers are identical. The data presented here is consistent with literature values for ent-copalol.^[1]

Table 1: ^1H NMR Data for ent-Copalol (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 α	1.05	m	
1 β	1.55	m	
2 α	1.70	m	
2 β	1.85	m	
3 α	1.40	m	
3 β	1.50	m	
5	0.95	dd	12.0, 2.0
6 α	1.65	m	
6 β	1.75	m	
7 α	2.15	m	
7 β	2.25	m	
9	1.95	m	
11	2.05	m	
12	2.10	m	
14	5.40	t	7.0
15	4.15	d	7.0
17a	4.85	s	
17b	4.55	s	
18	0.80	s	
19	0.87	s	
20	0.68	s	

Table 2: ^{13}C NMR Data for ent-Copalol (126 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	39.2
2	19.4
3	42.2
4	33.6
5	55.6
6	24.5
7	38.4
8	148.3
9	56.4
10	39.9
11	22.7
12	41.6
13	140.8
14	124.2
15	59.5
16	16.3
17	106.3
18	33.6
19	21.7
20	14.5

Experimental Protocols

Detailed methodologies for the key experiments in the NMR characterization of **(+)-Copalol** are provided below.

Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of purified **(+)-Copalol**.
- Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra can be acquired on a 400, 500, or 600 MHz spectrometer equipped with a standard probe.

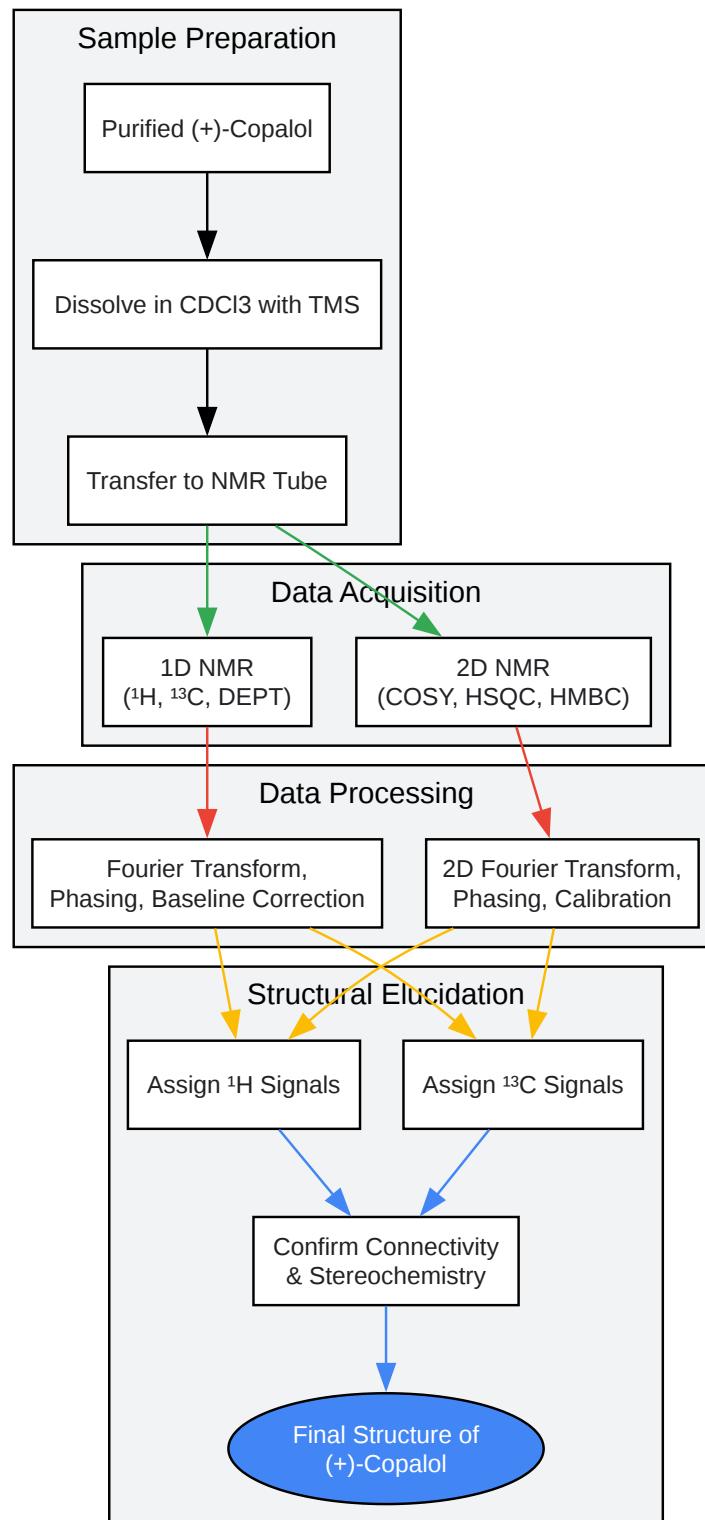
- ^1H NMR Spectroscopy:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Acquisition Parameters:
 - Spectral Width: 12-16 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (d1): 1-2 seconds
 - Number of Scans: 16-64
 - Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
- ^{13}C NMR Spectroscopy:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Acquisition Parameters:

- Spectral Width: 200-240 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024-4096
- Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
 - Standard pulse programs and parameters provided by the spectrometer manufacturer are typically sufficient. Optimization of the HMBC evolution delay (e.g., 60-100 ms) can be beneficial for observing correlations to quaternary carbons.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectroscopic characterization of **(+)-Copalol**.

Workflow for NMR Characterization of (+)-Copalol

[Click to download full resolution via product page](#)**Caption:** Logical workflow for the NMR characterization of **(+)-Copalol**.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural characterization of **(+)-Copalol**. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. The data and protocols presented in this application note serve as a valuable resource for researchers involved in the isolation, synthesis, and biological evaluation of **(+)-Copalol** and related diterpenoids.

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References

- 1. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
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